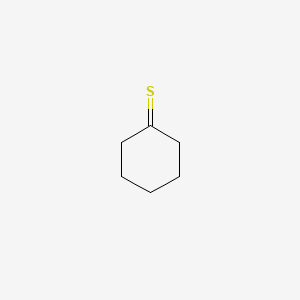

Cyclohexanethione

Description

Historical Context and Early Investigations of Thiocarbonyl Compounds

The study of thiocarbonyl compounds has a history that predates modern organic synthesis. Industrially, the reaction of cellulose (B213188) with carbon disulfide to produce regenerated cellulose (e.g., Rayon, Cellophane) was a significant application of thiocarbonyl chemistry, emerging even before the formal conceptualization of macromolecules in the 1920s rsc.org. In the realm of inorganic chemistry, the first transition-metal thiocarbonyl complexes were reported around the late 1960s, marking the beginning of investigations into the coordination chemistry of the C=S ligand researchgate.net.

Within organic synthesis, the thionation of carbonyl compounds—the conversion of C=O to C=S—has been a pivotal reaction. Phosphorus pentasulfide (P₄S₁₀) was first utilized for this purpose in the synthesis of Michler's thioketone in 1886 and has since become a widely employed reagent for generating thiocarbonyls rsc.org. The inherent reactivity of the thiocarbonyl group, stemming from the weaker C=S π-bond and the greater polarizability of sulfur compared to oxygen, has been recognized early on. This reactivity allows thiocarbonyl compounds to participate in a broader range of reactions than their carbonyl counterparts, including nucleophilic additions, radical reactions, and cycloadditions researchgate.netbritannica.com. Early photochemical studies on thiocarbonyl compounds, such as thiobenzophenone, were also documented as far back as the late 1960s acs.org.

While general thiocarbonyl chemistry has a long investigative history, specific studies focusing on cyclic thiocarbonyls like cyclohexanethione became more prevalent as synthetic methodologies advanced. Research has explored its behavior in addition reactions, indicating its utility as a substrate for studying stereochemical outcomes thegoodscentscompany.com.

Contemporary Significance of this compound in Organic Chemistry Research

In contemporary organic chemistry, this compound continues to be a valuable substrate for exploring fundamental reactivity and developing new synthetic transformations. Its cyclic structure, combined with the thiocarbonyl group, presents specific steric and electronic environments that influence reaction pathways.

Research has utilized this compound in studies investigating the stereoselectivity of nucleophilic additions. For instance, studies have examined the influence of substituents and reaction conditions on the facial selectivity of additions to this compound, comparing its behavior to that of cyclohexanone (B45756) thegoodscentscompany.comacs.orgchemrxiv.org. The thiocarbonyl group's unique properties, such as its greater electrophilicity at the carbon atom and its propensity for thiophilic attack, offer different reaction profiles compared to carbonyl compounds. This makes it an excellent model system for understanding reaction mechanisms and developing predictive models for stereochemical control in organic synthesis.

Furthermore, thiocarbonyl compounds, in general, are recognized for their utility in constructing sulfur-containing heterocycles and complex organic molecules researchgate.netuzh.ch. This compound can serve as a building block or intermediate in such synthetic endeavors, contributing to the broader field of organosulfur chemistry.

Scope and Key Research Foci in this compound Studies

The research surrounding this compound primarily focuses on its chemical reactivity and stereochemical outcomes in various transformations. Key areas of investigation include:

Nucleophilic Addition Reactions: A significant portion of research involving this compound centers on its reactions with nucleophiles, such as organometallic reagents and hydride donors. These studies aim to elucidate the factors governing stereoselectivity, including steric effects, electronic influences, and the nature of the nucleophile thegoodscentscompany.comchemrxiv.org. Comparisons with cyclohexanone are often made to highlight the distinct behavior of the thiocarbonyl group.

Reaction Mechanisms: this compound serves as a model substrate for understanding the mechanisms of reactions involving the thiocarbonyl functional group. This includes investigating the electronic distribution within the molecule and how it dictates the site of attack (e.g., carbon vs. sulfur) by various reagents.

Synthesis of Sulfur-Containing Compounds: As a cyclic thiocarbonyl, this compound can be a precursor or intermediate in the synthesis of more complex organosulfur compounds, including heterocycles. Its reactivity allows for the introduction of sulfur atoms into molecular frameworks through various addition and cycloaddition reactions.

Spectroscopic and Structural Characterization: While not a primary focus for this compound itself in many studies, the characterization of its derivatives and reaction products is crucial for understanding the outcomes of synthetic transformations.

The research landscape for this compound is thus characterized by detailed mechanistic studies and explorations of its stereochemical behavior in addition reactions, contributing to a deeper understanding of thiocarbonyl chemistry.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S/c7-6-4-2-1-3-5-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMACKQQVVYFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=S)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431008 | |

| Record name | Cyclohexanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2720-41-4 | |

| Record name | Cyclohexanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexanethione and Its Derivatives

Established Synthetic Pathways to Cyclohexanethione

The synthesis of this compound primarily involves the conversion of cyclohexanone (B45756) or related precursors, utilizing specific thionation reagents and procedures.

Conversion from Cyclohexanone Precursors

Cyclohexanone serves as the most direct precursor for this compound. Early methods involved treating cyclohexanone with hydrogen sulfide (B99878) (H₂S) in the presence of concentrated hydrochloric acid niscpr.res.in. More recent approaches have explored the use of various thionation reagents to achieve this transformation efficiently. For instance, the reaction of cyclohexanone with hydrogen sulfide and carbon disulfide as a promoter over a Co-Molybdate catalyst on alumina (B75360) has been reported to yield products containing cyclohexanethiol, with this compound being an intermediate in some proposed mechanisms acgpubs.org.

Thionation Reagents and Procedures

Thionation, the process of replacing an oxygen atom in a carbonyl group with a sulfur atom, is central to this compound synthesis. A variety of reagents are employed for this purpose, each with its own advantages and reaction conditions.

Synthesis of Substituted Cyclohexanethiones

The synthesis of substituted cyclohexanethiones follows similar principles, often starting from substituted cyclohexanones or employing specific strategies to introduce substituents.

Halogenated this compound Derivatives

While direct synthesis of halogenated cyclohexanethiones is not extensively detailed in the provided search results, the synthesis of halogenated organic compounds is a broad area. General methods for halogenation can be applied to cyclohexanone precursors before thionation. For instance, halogenation of indole (B1671886) derivatives is described, showcasing the introduction of halogens onto cyclic systems mdpi.commdpi.com. The synthesis of halogenated chalcones illustrates the general incorporation of halogens into organic frameworks mdpi.com. If a halogenated cyclohexanone is available, it could then be subjected to thionation using established reagents.

Advanced Synthetic Approaches and Methodological Innovations

Advanced synthetic strategies aim to improve efficiency, selectivity, and sustainability in the synthesis of cyclohexanethiones and their derivatives.

Spectroscopic Analysis and Advanced Characterization of Cyclohexanethione

Electronic Absorption Spectroscopy of the Thiocarbonyl Chromophore

The thiocarbonyl (C=S) group is a key chromophore in cyclohexanethione, responsible for characteristic electronic transitions. These transitions typically occur in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The n→π* transition of the thiocarbonyl group is generally observed at longer wavelengths and lower intensities compared to the corresponding n→π* transition in carbonyl compounds. This transition is often associated with the color of thiocarbonyl compounds, as it can fall within the visible spectrum caltech.edu, researchgate.net. While specific UV-Vis data for this compound itself is not extensively detailed in the provided literature, related thiocarbonyl compounds exhibit absorption bands that are red-shifted relative to their carbonyl counterparts scispace.com, researchgate.net. For instance, a fullerene thioketone showed an absorption peak at 320 nm assigned to the charge transfer band of the C=S bond beilstein-journals.org. Studies on dixanthogens, which contain thiocarbonyl-like structures, reported absorption bands around 285 nm attributed to the n→π* transition cdnsciencepub.com. The electronic absorption spectra of thiocarbonyl compounds are generally similar to those of carbonyl compounds, with correlations observed between absorption maxima and the electronegativity of substituents ias.ac.in, ias.ac.in.

Table 1: Representative Electronic Absorption Maxima (λmax) for Thiocarbonyl Compounds

| Compound Class / Example | λmax (nm) | Assignment/Notes | Citation |

| Thiocarbonyl (general) | 400-600 | n→π* transition (often responsible for color) | caltech.edu, researchgate.net |

| Fullerene Thioketone | 320 | C=S bond charge transfer band | beilstein-journals.org |

| Dixanthogens | 285 | n→π* transition | cdnsciencepub.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the detailed structure of this compound, including the connectivity of atoms and the stereochemistry of substituents.

In ¹³C NMR, the thiocarbonyl carbon atom typically resonates at significantly lower field (further downfield) compared to its carbonyl analogue. For example, the thiocarbonyl carbon can appear 35-63 ppm downfield relative to the carbonyl carbon caltech.edu, with specific examples showing shifts from 198 ppm for a carbonyl to 235 ppm for a thiocarbonyl beilstein-journals.org.

Table 2: Representative ¹³C NMR Chemical Shifts for Thiocarbonyl Carbons

| Compound Type | Chemical Shift (δ, ppm) | Notes | Citation |

| Thiocarbonyl (general) | ~180-240 | Downfield shift relative to C=O | caltech.edu, beilstein-journals.org |

| Thioketone (example) | 235 | Compared to 198 ppm for corresponding C=O | beilstein-journals.org |

Long-range spin-spin coupling constants (SSCCs), typically observed over three or more bonds (e.g., ⁴J, ⁵J), are powerful tools for probing the conformational preferences and relative stereochemistry of substituents in cyclic molecules like this compound unlp.edu.ar, researchgate.net, researchgate.net, rsc.org, chemrxiv.org. Studies on substituted cyclohexanethiones, particularly those with halogen substituents, have demonstrated the utility of SSCCs in determining conformational equilibria researchgate.net, researchgate.net. For example, specific long-range couplings, such as ⁴JH2,H6, can be observed for certain conformers, providing insights into the spatial arrangement of atoms researchgate.net. The magnitude and sign of these coupling constants are sensitive to the dihedral angles between the coupled nuclei and the electronic environment, making them valuable for detailed structural assignments rsc.org, libretexts.org.

Table 3: General Ranges for NMR Coupling Constants (J values)

| Coupling Type | Distance | Typical Range (Hz) | Notes | Citation |

| Geminal | 2-bond | 0-20 | Varies significantly with hybridization | ucsd.edu, libretexts.org |

| Vicinal | 3-bond | 0-18 | Highly dependent on dihedral angle | ucsd.edu, libretexts.org |

| Long-Range | 4+ bonds | Variable | Sensitive to conformation and electronic effects | unlp.edu.ar, researchgate.net, researchgate.net, rsc.org, chemrxiv.org |

Stereoelectronic effects play a crucial role in modulating NMR parameters, including chemical shifts and coupling constants, in this compound and its derivatives. These effects arise from the interplay of molecular geometry and electronic distribution. For instance, hyperconjugative interactions, such as the overlap of σ-bonds with the π* orbital of the C=S bond, can influence the chemical shifts of nearby protons and carbons researchgate.net, researchgate.net, nih.gov. The orientation of substituents (axial vs. equatorial) in the this compound ring can lead to distinct NMR signals due to these stereoelectronic influences researchgate.net. Natural Bond Orbital (NBO) analysis has been employed to correlate these stereoelectronic effects with observed NMR chemical shifts and coupling constants, providing a deeper understanding of the electronic factors governing these parameters chemrxiv.org, nih.gov.

Mass Spectrometry for Structural Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and providing structural information through fragmentation patterns. Thioketones, including this compound, exhibit distinct mass spectral characteristics. Compared to their oxygen analogues, thioketones often show a higher proportion of molecular ions, suggesting that the sulfur atom contributes to the stabilization of the radical cation mdpi.com, unlp.edu.ar. A characteristic fragmentation pathway for thioketones is the loss of a thiol radical (SH) mdpi.com, unlp.edu.ar.

For this compound (C₆H₁₀S, molecular weight 114 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 114. Fragmentation could involve:

Loss of SH (33 amu) to yield an ion at m/z 81.

Loss of CS (44 amu) to yield an ion at m/z 70.

Ring fragmentation pathways similar to cyclohexane (B81311), such as the loss of ethylene (B1197577) (C₂H₄, 28 amu), which in cyclohexane leads to a stable ion at m/z 56 ntu.edu.sg, docbrown.info. Such a fragmentation from this compound's molecular ion could potentially yield an ion at m/z 86.

Table 4: Expected Mass Spectrometric Fragmentation Ions (m/z) for this compound

| Ion Type | Formula Fragment | m/z | Notes | Citation |

| Molecular Ion | [C₆H₁₀S]⁺• | 114 | Base peak (highest m/z) | mdpi.com, unlp.edu.ar |

| Loss of SH | [C₆H₉]⁺ | 81 | Characteristic fragmentation for thioketones | mdpi.com, unlp.edu.ar |

| Loss of CS | [C₅H₁₀]⁺ | 70 | Loss of the thiocarbonyl group | |

| Ring Fragment | [C₄H₈]⁺ | 56 | Analogous to cyclohexane fragmentation (loss of C₂H₄), likely stable | ntu.edu.sg, docbrown.info |

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) in Thiocarbonyl Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides crucial information about the functional groups present in this compound. The most diagnostic feature is the stretching vibration of the thiocarbonyl (C=S) bond. This vibration typically appears in the IR spectrum with medium intensity in the region of 1100-1300 cm⁻¹ caltech.edu, msu.edu. Some studies on thiourea (B124793) derivatives report C=S stretching bands in the ranges of 1351-1342 cm⁻¹ and 858-844 cm⁻¹ researchgate.net. The C=S stretching frequency is generally lower than that of the C=O stretching vibration in ketones (around 1700-1730 cm⁻¹). FT-Raman spectroscopy is also effective in identifying thione structures and their characteristic group frequencies soton.ac.uk. The specific position and intensity of the C=S stretching band can be influenced by the molecular environment and substituents.

Table 5: Vibrational Frequencies (cm⁻¹) for Thiocarbonyl Compounds

| Vibration Type | Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes | Citation |

| C=S Stretch | Thiocarbonyl | 1100-1300 | Medium | Characteristic absorption in IR | caltech.edu, msu.edu |

| C=S Stretch | Thiourea moiety | 1351-1342, 858-844 | Variable | Reported for specific thiourea derivatives | researchgate.net |

| S-H Stretch | Thiol | 2600-2550 | Weak | Relevant if enethiol tautomer is present | libretexts.org |

Theoretical and Computational Chemistry of Cyclohexanethione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of cyclohexanethione. These methods allow for the prediction of molecular geometry, energies, vibrational frequencies, and electronic properties.

Ab initio methods and Density Functional Theory (DFT) are widely used to investigate the electronic structure of this compound. Studies employing these techniques, such as B3LYP with various basis sets (e.g., 6-31G(d) to 6-311+G(d,p)), aim to accurately model the molecule's ground and excited states arizona.edu. These calculations are crucial for predicting thermodynamic stability and spectral properties arizona.edu. DFT, in particular, is valued for its balance between accuracy and computational cost, making it suitable for exploring complex molecular systems and reaction pathways researchgate.netresearchgate.netchemrxiv.orgnlk.cz. For instance, ab initio and DFT calculations have been used to analyze the energy changes, structural variations, and electron density shifts during nucleophilic addition reactions to this compound researchgate.net.

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and electronic distribution within this compound. Electron density analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals details about orbital interactions, charge transfer, and the nature of hyperconjugative effects chemrxiv.orgnlk.czresearchgate.net. NBO analysis, for example, can quantify hyperconjugative interactions, such as σC2H2→π*C=S, which contribute to the stability of specific conformers researchgate.net. These analyses help in explaining conformational preferences and the transmission of spin-spin coupling constants researchgate.net.

Conformational Analysis and Energetic Landscapes of this compound

The conformational landscape of this compound, like other substituted cyclohexanes, is influenced by a combination of steric and stereoelectronic factors. Computational studies are employed to identify stable conformers and map their relative energy differences chemrxiv.orgnlk.cz. These analyses help in understanding how substituents affect the preferred spatial arrangement of the molecule. For example, studies on related 2-halocyclohexanones and cyclohexanethiones investigate the axial and equatorial preferences, often attributed to classical interactions, solvent effects, and hyperconjugation researchgate.net.

Stereoelectronic Effects and Hyperconjugative Interactions

Stereoelectronic effects, particularly hyperconjugation, play a significant role in determining the conformational preferences and properties of this compound arizona.edu. Hyperconjugation involves the delocalization of electrons from filled sigma bonds or lone pairs into vacant antibonding orbitals (e.g., π* orbitals of the C=S group) researchgate.net. NBO analysis is a key computational tool for quantifying these interactions, providing insights into how they stabilize specific molecular conformations researchgate.net. Studies have shown that interactions such as σC2H2→πC=S and σC6H6→πC=S contribute to the stability of equatorial conformers in substituted cyclohexanethiones researchgate.net. The strength of these effects can be influenced by the nature of substituents and the electronic properties of the thiocarbonyl group researchgate.net.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound, including the identification of reaction pathways and transition states researchgate.netresearchgate.netchemrxiv.orgnlk.cz. Ab initio and DFT calculations can map the potential energy surface for a reaction, revealing the activation energies and geometries of transition states. For instance, studies have modeled nucleophilic addition reactions to this compound, analyzing electron density shifts and energy changes to understand stereoselectivity researchgate.net. These computational approaches provide detailed mechanistic insights that are often difficult to obtain solely through experimental methods researchgate.netresearchgate.net.

Solvent Effects in Theoretical Studies

The influence of solvent on the properties and reactivity of this compound is often investigated using theoretical methods arizona.edu. Solvent effects can be incorporated into calculations using continuum models (e.g., dielectric continuum) or by explicitly including solvent molecules arizona.edu. These studies help to reconcile theoretical predictions made in the gas phase with experimental observations in solution arizona.edu. For example, solvent polarity can affect conformational equilibria and reaction rates, and computational models aim to accurately capture these environmental influences on molecular behavior arizona.edu.

Computational Discovery of this compound as a Molecular Scaffold

The field of computational chemistry plays a pivotal role in modern chemical research, offering powerful tools for the systematic exploration and discovery of novel molecular structures and functionalities. Within medicinal chemistry and drug discovery, the concept of a "molecular scaffold" is fundamental, representing the core structural framework upon which diverse chemical substituents can be appended to generate libraries of compounds with varying biological activities nih.gov. Computational approaches are increasingly employed to identify, analyze, and generate such scaffolds, moving beyond the study of individual compounds to a broader investigation of molecular cores and building blocks nih.govchemrxiv.org.

This compound, a cyclic organosulfur compound, can be conceptualized and computationally analyzed as a potential molecular scaffold. In computational workflows aimed at discovering new chemical reactions or molecular frameworks, molecules like this compound are recognized as distinct scaffolds based on their unique structural and elemental composition chemrxiv.org. The computational discovery process involves analyzing vast chemical spaces, identifying promising core structures, and predicting their reactivity and potential for derivatization.

Research employing theoretical and computational chemistry methods has provided insights into the properties of this compound that are relevant to its potential as a molecular scaffold. Studies have utilized ab initio calculations and Density Functional Theory (DFT) to investigate the electronic structure, reactivity, and stereochemical outcomes of reactions involving this compound nih.govresearchgate.net. For instance, computational analyses have examined the π-face selection in nucleophilic additions to this compound, comparing its reactivity with that of cyclohexanone (B45756) researchgate.net. These studies explore energy changes, structural variations, and electron density shifts during chemical transformations, providing a detailed understanding of the molecule's behavior under various reaction conditions researchgate.netwikipedia.org. Such detailed characterization is crucial for predicting how a scaffold like this compound might be functionalized and modified to create diverse chemical entities.

Furthermore, computational methods allow for the prediction of various molecular properties that are essential for evaluating a compound's suitability as a scaffold, including its lipophilicity, polar surface area, and topological descriptors nih.gov. These computed properties, derived from theoretical models, contribute to a comprehensive understanding of the molecule's physicochemical characteristics, which are critical factors in drug design and materials science.

| Property | Value | Computation Method/Source |

| Molecular Weight | 114.21 g/mol | PubChem 2.2 nih.gov |

| XLogP3 | 1.4 | XLogP3 3.0 nih.gov |

| Topological Polar Surface Area | 32.1 Ų | Cactvs 3.4.8.18 nih.gov |

| Monoisotopic Mass | 114.05032149 Da | PubChem 2.2 nih.gov |

| Computed Charge | (Not specified) | PubChem nih.gov |

| Computed LogP | 1.4 | PubChem nih.gov |

| Computed TPSA | 32.1 | PubChem nih.gov |

The application of computational chemistry to molecules like this compound enables researchers to explore their inherent structural features and reactive sites, thereby identifying their potential as versatile building blocks or core scaffolds for further chemical synthesis and development chemrxiv.orgkit.edu.

Reactivity and Mechanistic Studies of Cyclohexanethione

Nucleophilic Addition Reactions to the Thiocarbonyl Group

The thiocarbonyl group in cyclohexanethione is a potent electrophile, readily undergoing addition reactions with a variety of nucleophiles. This process involves the formation of a new carbon-nucleophile bond and the breaking of the C=S π-bond, leading to a rehybridization of the thiocarbonyl carbon from sp² to sp³ and the formation of a tetrahedral intermediate. Unlike carbonyl compounds, the C=S bond is weaker and more polarizable, influencing the kinetics and stereochemical outcomes of these additions. libretexts.orgmasterorganicchemistry.com

Stereoselectivity and Diastereoselectivity in Additions

The addition of nucleophiles to this compound can lead to the formation of stereoisomers, particularly when the nucleophile or the substrate possesses existing chirality, or when the addition itself creates a new stereogenic center. The stereochemical outcome is governed by factors such as steric hindrance and electronic effects, often analyzed through models like the Felkin-Ahn model or by considering transition state geometries. kyushu-univ.jpgold-chemistry.org

Studies investigating the addition of substituted acetylide ions to this compound have revealed specific stereochemical preferences. The approach of the nucleophile can occur from either the axial or equatorial face of the thiocarbonyl group. The relative energies of the transition states leading to axial versus equatorial attack dictate the diastereoselectivity. For instance, computational studies have shown that the π-face selection in these additions is influenced by the nature of the nucleophile. researchgate.netresearchgate.netnih.gov

Influence of Nucleophile Basicity and π-Face Selection

The basicity of the incoming nucleophile plays a crucial role in determining the stereochemical outcome of additions to this compound. Research employing ab initio calculations has demonstrated a parabolic relationship between nucleophile basicity and π-face selection. This means that axial preference is maximized for moderately basic nucleophiles. For very strong or very weak nucleophiles, the preference for axial attack diminishes or can even reverse, suggesting a dependence on the timing of bond formation in the transition state. researchgate.netresearchgate.netnih.gov

The electronic distribution within the thiocarbonyl group and its interaction with the nucleophile are key to understanding π-face selection. The LUMO (Lowest Unoccupied Molecular Orbital) of the thiocarbonyl group dictates the preferred site of nucleophilic attack. In this compound, electronic effects, such as hyperconjugation, can also influence the preferred approach of the nucleophile, favoring axial attack under certain conditions. researchgate.netnih.gov

Mechanistic Insights into Addition Processes

Mechanistic studies of nucleophilic additions to this compound often involve computational chemistry to elucidate transition state structures and energy profiles. The reaction proceeds through a tetrahedral alkoxide-like intermediate, which is then typically protonated. The polarization of the C=S bond, with a partial positive charge on carbon and a partial negative charge on sulfur, directs the initial nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The influence of Lewis acids, such as TiCl₄ or SnCl₄, can also be significant. These can coordinate to the sulfur atom, increasing the electrophilicity of the carbon and potentially influencing the stereochemical outcome through chelation effects. kyushu-univ.jp The study of these additions provides fundamental insights into the factors governing stereoselectivity in reactions involving thiocarbonyl compounds.

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, a class of concerted reactions involving the formation of cyclic products through the simultaneous formation of new sigma bonds.

Diels-Alder Reactions involving this compound

While typically acting as a dienophile, thioketones like this compound can engage in Diels-Alder reactions with suitable dienes. The thiocarbonyl group's π-system can react with a conjugated diene in a [4+2] cycloaddition to form six-membered rings. These reactions are important for constructing sulfur-containing heterocyclic frameworks. nih.govwikipedia.orgopenstax.orgsigmaaldrich.com The stereochemical outcome of such Diels-Alder reactions is often influenced by the substituents on both the diene and the dienophile, and can be governed by endo/exo selectivity principles. wikipedia.org

Formation of Thioorthoesters

This compound has been observed to react with certain systems, such as O-methylenethioquinone derivatives, to form thioorthoesters. These reactions represent a different mode of cycloaddition or addition-fragmentation pathway. The resulting thioorthoesters can undergo further transformations, such as stereoisomerization under acidic catalysis, with evidence suggesting that reversal to the thione is excluded in favor of ion-pair formation mechanisms. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Photochemical Reactions and Mechanisms

The photochemistry of thioketones, including this compound, is characterized by the absorption of light, leading to excited states that can undergo diverse reactions. Unconjugated thioketones, such as this compound, are known to react through their excited states, often involving n→π* transitions.

Photolysis of Unconjugated Thioketones

Studies on unconjugated thioketones indicate that they can undergo photochemical reactions such as dimerization and reactions with oxygen. For instance, dibenzyl thione has been shown to photochemically yield tetrabenzyl-1,3-dithietane, a dimerization product. This dimerization process is also observed in the dark but is significantly accelerated by light cdnsciencepub.com. Similar to dibenzyl thione, this compound's ground-state reactions have been reported to possess both ionic and free radical character cdnsciencepub.com. The photolysis of some unconjugated thioketones in the presence of oxygen can lead to products derived from singlet oxygen cdnsciencepub.com.

Singlet Oxygen Involvement in Photoreactions

Singlet oxygen (¹O₂) is a highly reactive species that can be generated photochemically through photosensitization, where a photosensitizer molecule absorbs light and transfers energy to ground-state triplet oxygen (³O₂), converting it to ¹O₂ cuni.cztaylorandfrancis.comfrontiersin.org. While some thioketones react via their triplet excited states, the involvement of singlet oxygen in the photoreactions of unconjugated thioketones has also been noted cdnsciencepub.com. For example, the photooxygenation of certain thioketones can proceed via singlet oxygen, which then reacts with the ground-state thione to form cyclic intermediates that yield the observed products cdnsciencepub.com. This mechanism is supported by the observation that ground-state thiones can react with thermally generated singlet oxygen at faster rates than the photochemical reaction cdnsciencepub.com.

Electrochemistry and Redox Behavior of Thiocarbonyl Systems

The electrochemical behavior of thiocarbonyl systems, including thioketones, is an area of significant interest. Redox reactions involve the transfer of electrons, and electrochemical methods such as cyclic voltammetry are employed to study these processes solubilityofthings.comyoutube.com. Thiocarbonyl compounds can undergo reduction at the electrode surface, leading to various products depending on the conditions. The redox potential of a molecule is a key parameter that dictates its electrochemical behavior and its propensity to participate in electron transfer reactions nih.govfrontiersin.org. While specific electrochemical data for this compound are not extensively detailed in the provided snippets, the general principles of thiocarbonyl electrochemistry suggest that the C=S bond can be electrochemically reduced. Studies on related systems, such as flavonoids, show that their oxidation potentials (E₁/₂) correlate with their ability to auto-oxidize and produce oxygen radicals nih.gov.

Free Radical Chemistry Involving this compound

Free radicals are species with unpaired electrons, making them highly reactive wikipedia.orglibretexts.orgmasterorganicchemistry.com. While direct detailed mechanisms involving this compound as a radical initiator or participant are not explicitly detailed in the provided search results, it is established that the ground-state reactions of this compound can involve free radical character cdnsciencepub.com. Free radical reactions are fundamental in many chemical processes, including polymerization and atmospheric chemistry wikipedia.orglibretexts.orgbeilstein-journals.org. The generation of radicals can occur through various means, such as homolytic bond cleavage induced by heat or light masterorganicchemistry.com.

Dimerization Mechanisms

Thioketones are known to undergo dimerization, forming cyclic structures. The mechanisms for these dimerization processes can vary, occurring in the dark or being accelerated by light.

Dark and Light-Accelerated Dimerization

Dimerization of thioketones, such as dibenzyl thione, can occur in the dark but is significantly accelerated by light cdnsciencepub.com. This observation is consistent with reports on the dark reactions of this compound, which suggest a mechanism involving both ionic and free radical pathways cdnsciencepub.com. The formation of dithietane rings is a common dimerization pathway for thioketones cdnsciencepub.com. For example, dibenzyl thione forms tetrabenzyl-1,3-dithietane upon irradiation cdnsciencepub.com.

Dimerization and Supramolecular Assembly of Cyclohexanethione

Characterization of Cyclohexanethione Dimers

The dimerization of this compound leads to the formation of more complex cyclic structures. These dimeric species are often characterized by spectroscopic methods, which provide crucial insights into their molecular architecture.

Structural Identification of Dithietane Derivatives

The dimerization of thioketones, including this compound, commonly results in the formation of 1,3-dithietanes cdnsciencepub.commdpi.comthieme-connect.de. These are four-membered rings containing two sulfur atoms and two carbon atoms, derived from the formal [2+2] cycloaddition of two thioketone molecules. Specifically, the dimerization of this compound is expected to yield a dispiro[1,3-dithietane-2,2':4,2''-dicyclohexane] derivative cdnsciencepub.com.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in identifying these dithietane structures. NMR spectroscopy can reveal the characteristic chemical shifts and coupling patterns of the protons and carbons within the dithietane ring and the attached cyclohexyl moieties, confirming the formation of the dimer. Mass spectrometry provides the molecular weight of the dimer, further supporting its identification. For instance, studies on adamantanethione, a related thioketone, show that dimerization under acidic conditions leads to the formation of a dispiro[1,3-dithietane-2,2':4,2''-diadamantane] cdnsciencepub.com. While direct spectroscopic data for this compound's dimer is less extensively detailed in the provided search results, the general propensity of thioketones to form dithietanes is well-established cdnsciencepub.commdpi.comthieme-connect.de.

Factors Influencing Dimerization Equilibria

The equilibrium between the monomeric this compound and its dimeric form is influenced by several factors, including temperature, solvent polarity, and the presence of catalysts. Thiocarbonyl compounds are generally prone to dimerization, particularly under conditions that favor nucleophilic attack or cycloaddition reactions mdpi.comresearchgate.net.

Temperature: Lower temperatures often favor dimerization as it is typically an exothermic process.

Solvent: The polarity of the solvent can affect the stability of the monomer and dimer, influencing the equilibrium position. Polar solvents might stabilize charged intermediates or transition states involved in dimerization.

Catalysis: Acidic conditions can promote the dimerization of thioketones, likely by protonating the thiocarbonyl sulfur, increasing its electrophilicity and facilitating nucleophilic attack by another thioketone molecule cdnsciencepub.com. For example, methanesulfonic acid has been shown to induce dimerization and trimerization of adamantanethione cdnsciencepub.com.

The equilibrium between monomer and dimer in thiocarbonyl systems can be dynamic, with the dimer potentially reverting to the monomer under certain conditions, such as heating mdpi.comcdnsciencepub.com.

Supramolecular Interactions in Thiocarbonyl Systems (by analogy)

While specific supramolecular assemblies involving this compound beyond dimerization are not explicitly detailed in the provided literature, general principles governing supramolecular interactions in thiocarbonyl systems can be drawn by analogy. Thiocarbonyl groups (C=S) possess unique electronic properties compared to their carbonyl (C=O) counterparts, influencing their participation in non-covalent interactions.

Hydrogen Bonding: Thiocarbonyl sulfur atoms are generally weaker hydrogen bond acceptors than carbonyl oxygen atoms due to the lower electronegativity and larger size of sulfur, leading to a more diffuse electron cloud acs.org. However, they can still engage in hydrogen bonding interactions, which play a significant role in supramolecular assembly.

π-π Stacking and Other Interactions: The sulfur atom's greater polarizability allows thiocarbonyl systems to participate in other non-covalent interactions, such as S···π interactions, which can be significant in driving self-assembly acs.org. While not directly related to this compound, studies on other thiocarbonyl-containing molecules highlight the potential for these groups to engage in various supramolecular architectures, including polymers and ordered aggregates acs.orgwikipedia.orgslideshare.net. For instance, the electron distribution on sulfur can lead to different self-assembly patterns compared to carbonyl systems acs.org.

The study of thiocarbonyl systems reveals a rich landscape of intermolecular forces that dictate their assembly behavior, often leading to structures distinct from their oxygen analogues due to the unique electronic and steric properties of the sulfur atom.

Applications of Cyclohexanethione in Advanced Organic Synthesis

Cyclohexanethione as a Synthetic Building Block

The thiocarbonyl group in this compound is more polarizable and nucleophilic than its carbonyl counterpart, leading to distinct reaction pathways. This compound can participate in reactions as both an electrophile and a nucleophile, making it a flexible building block in organic synthesis.

One notable transformation involves the reaction of this compound with phosphites. This reaction leads to the formation of α-thio-substituted phosphonate (B1237965) derivatives, proceeding via an initial carbophilic attack of the phosphorus nucleophile. This pathway highlights the electrophilic character of the carbon atom in the thiocarbonyl group when treated with strong nucleophiles researchgate.net.

Furthermore, studies have explored the addition of substituted acetylide ions to this compound. These reactions, analyzed through computational methods, reveal insights into π-face selectivity and the stereoelectronic effects governing nucleophilic additions to the thiocarbonyl group acs.orgfigshare.com. The electron deficiency at the reaction site, influenced by hyperconjugation with adjacent C-H and C-C bonds, plays a significant role in dictating the reaction's stereochemistry figshare.com.

Utility in the Synthesis of Alkyl-1-cyclohexenyl Sulfides

This compound serves as a precursor in the synthesis of alkyl-1-cyclohexenyl sulfides. A common route involves the conversion of this compound to 1-cyclohexenyl thioacetate (B1230152), which can then undergo solvolysis under basic conditions to generate a 1-cyclohexenyl thiolate intermediate. This thiolate can subsequently be trapped by alkylating agents to yield the desired alkyl-1-cyclohexenyl sulfides tandfonline.com.

This method is particularly useful for preparing functionalized alkyl-1-cyclohexenyl sulfides, which are valuable in the synthesis of mechanism-based enzyme inhibitors tandfonline.com. While direct alkylation of this compound with alkyl halides has been reported, the preparation of the monomeric thioketone can be challenging, often leading to oligomers or dithiocyclohexane tandfonline.com. Therefore, indirect routes via intermediates like 1-cyclohexenyl thioacetate offer a more convenient approach.

Role in the Construction of Complex Organic Scaffolds (by analogy to cyclohexanediones)

By analogy with the well-established synthetic utility of cyclohexanediones in building complex structures, this compound can also be employed in similar annulation and cyclization reactions. The presence of the sulfur atom can introduce unique electronic and steric properties into the resulting scaffolds.

Research has demonstrated the use of thioketones, including this compound, in (3+2)-cyclization reactions with unsaturated phosphonites to yield phosphorus-containing heterocycles, specifically 1,3-thiaphosphole-3-oxides researchgate.net. These reactions showcase the ability of this compound to act as a partner in cycloaddition reactions, contributing to the formation of novel heterocyclic systems.

While direct examples of this compound being used in the same manner as cyclohexanediones for constructing complex scaffolds are less extensively detailed in the provided search results, the general reactivity of thiocarbonyl compounds suggests potential for similar transformations. For instance, reactions analogous to Michael additions or Knoevenagel condensations, which are common for diones, could be envisioned for this compound, leading to the formation of fused or polycyclic systems.

Precursor in Other Chemical Transformations (e.g., semicarbazone formation)

This compound can undergo various derivatization reactions, similar to carbonyl compounds, although often with different reaction conditions or outcomes due to the nature of the C=S bond.

One specific transformation mentioned is semicarbazone formation. While semicarbazones are typically formed from aldehydes and ketones, the reactivity of thioketones can be explored in this context. Semicarbazide (B1199961) hydrochloride, in the presence of a base like sodium acetate, is a common reagent for forming semicarbazones from carbonyl compounds plos.org. Although direct reaction of this compound with semicarbazide is not explicitly detailed in the provided snippets, the general principle of forming semicarbazones from carbonyl-like compounds suggests this as a potential derivatization pathway for this compound or its derivatives. Cyclohexanal semicarbazone, for example, is synthesized from cyclohexanone (B45756) and semicarbazide lookchem.com.

Another area of transformation involves the reaction of thioketones with other reagents. For instance, thioketones have been shown to react with dienophiles in cycloaddition reactions, leading to the formation of thioorthoesters cdnsciencepub.com. This indicates that the thiocarbonyl group can participate in a range of reactions, allowing this compound to serve as a precursor in diverse chemical transformations.

Future Directions and Emerging Research Areas

Development of Novel and Green Synthetic Methodologies for Cyclohexanethione

Current synthetic routes to thioketones often involve harsh reagents and produce significant waste, highlighting the need for more environmentally benign methods. Future research in the synthesis of this compound is expected to focus on the development of green and sustainable protocols. This could involve the use of novel thionating agents that are less hazardous and more efficient than traditional reagents like Lawesson's reagent. nih.gov Catalytic methods, such as those employing transition metal complexes, could offer pathways to this compound from readily available starting materials under milder conditions. The exploration of solvent-free reactions or the use of greener solvents like water or ionic liquids will also be a key aspect of this research.

Advanced Computational Studies on Reaction Dynamics and Selectivity

The application of advanced computational methods, such as Density Functional Theory (DFT), can provide profound insights into the structure, bonding, and reactivity of this compound. mdpi.comrsc.org Future computational studies are anticipated to model the reaction dynamics of this compound in various chemical transformations. These studies could elucidate the transition states of key reactions, predict reaction pathways, and explain observed stereoselectivity and regioselectivity. Molecular dynamics simulations could also be employed to understand the behavior of this compound in different solvent environments and its interactions with other molecules, which is crucial for designing new reactions and materials. A computational study on nucleophilic addition to cyclohexanone (B45756) has provided a framework that could be extended to this compound to understand its reactivity.

Exploration of New Reactivity Modes and Catalytic Applications

The thiocarbonyl group in this compound is expected to impart unique reactivity compared to the carbonyl group in cyclohexanone. Future research will likely explore new reactivity modes, such as unique cycloaddition reactions, and its potential in catalysis. The sulfur atom's ability to coordinate with metal centers could be exploited in the design of novel catalysts or ligands for asymmetric synthesis. The catalytic hydrogenation of related compounds like nitrocyclohexane (B1678964) to produce valuable chemicals suggests that this compound could also be a precursor to a range of useful sulfur-containing compounds. rsc.org

Integration into Supramolecular Architectures and Self-Assembly

The distinct polarity and potential for non-covalent interactions of the thiocarbonyl group make this compound an interesting building block for supramolecular chemistry. Future research could investigate the ability of this compound and its derivatives to form ordered structures through self-assembly. This could involve the study of hydrogen bonding, halogen bonding, and other non-covalent interactions involving the sulfur atom. The integration of the this compound moiety into larger molecular scaffolds like calixarenes or cyclodextrins could lead to new host-guest systems with unique recognition properties.

Design of New Functional Materials Utilizing the Thiocarbonyl Moiety

The unique electronic and photophysical properties of the thiocarbonyl group suggest that this compound could be a valuable component in the design of new functional materials. The presence of sulfur can influence the optical and electronic properties of organic molecules, and future research is poised to explore the potential of this compound-containing polymers and small molecules in areas such as organic electronics, sensors, and photodynamic therapy. For instance, the introduction of a thiocarbonyl group has been shown to cause a significant bathochromic shift in the absorption and fluorescence bands of some organic molecules. nih.gov The mass spectral fragmentation of this compound has been studied, which is a fundamental property for the characterization of new materials. aip.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclohexanethione and its derivatives, and how can experimental reproducibility be ensured?

- Methodological Answer : this compound synthesis typically involves thionation of cyclohexanone derivatives using reagents like Lawesson’s reagent or phosphorus pentasulfide. Key steps include controlled reaction temperatures (e.g., 80–120°C in anhydrous toluene) and inert atmospheres to prevent oxidation. To ensure reproducibility, document all parameters (solvents, catalysts, stoichiometry) and validate purity via melting point analysis and chromatography (TLC/HPLC). Include detailed procedural notes in supplementary materials, as recommended for rigorous experimental reporting .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- IR Spectroscopy : Identify thione (C=S) stretches near 1050–1250 cm⁻¹.

- NMR : Use NMR to distinguish thiocarbonyl carbons (δ 200–220 ppm) and NMR for substituent environments.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Cross-reference data with computational simulations (e.g., DFT) to validate assignments. Publish raw spectral data in appendices to facilitate peer validation .

Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Systematically test variables such as solvent polarity, temperature, and light exposure. For example, solubility discrepancies may arise from differing solvent grades (HPLC vs. technical grade). Use controlled stability studies (e.g., accelerated degradation under UV light) and report conditions transparently. Compare results with prior studies using meta-analysis frameworks (e.g., PICO) to isolate confounding factors .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

- Methodological Answer :

- Step 1 : Re-optimize computational models (e.g., DFT with dispersion corrections or solvent-effect simulations) to better align with experimental conditions.

- Step 2 : Conduct kinetic studies (e.g., Eyring plots) to compare theoretical activation energies with empirical data.

- Step 3 : Use sensitivity analysis to identify variables (e.g., basis set choice) causing discrepancies. Publish raw computational input/output files and experimental datasets to enable replication .

Q. What advanced computational strategies are suitable for probing this compound’s electronic structure and non-covalent interactions?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate electron density maps to locate reactive sites (e.g., thiocarbonyl sulfur).

- NCI Analysis : Visualize non-covalent interaction regions using Reduced Density Gradient (RDG) plots.

- Multireference Methods : Apply CASSCF for systems with strong electron correlation. Validate with spectroscopic data (e.g., UV-Vis absorption bands). Ensure methodology adheres to FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. How should researchers design experiments to investigate the thermal decomposition mechanisms of substituted Cyclohexanethiones?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating rates (e.g., 10°C/min in N₂).

- GC-MS/Evolved Gas Analysis : Identify volatile decomposition products.

- In Situ IR : Track intermediate species during pyrolysis.

Pair experimental data with computational transition-state modeling to propose mechanistic pathways. Document all instrumentation parameters and calibration protocols .

Data Reporting Standards

-

Table 1 : Minimum Data Requirements for Publication

Parameter Details Synthetic Yield Report as mean ± SD from ≥3 trials Spectral Peaks Include full assignments (e.g., NMR shifts with coupling constants) Computational Methods Specify software, functionals, basis sets, and convergence criteria Stability Data Provide time-temperature profiles and degradation thresholds -

Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.